molecular formula C14H12O4 B8812504 4-Hydroxyphenyl 4-methoxybenzoate CAS No. 28099-28-7

4-Hydroxyphenyl 4-methoxybenzoate

Cat. No.: B8812504
CAS No.: 28099-28-7
M. Wt: 244.24 g/mol
InChI Key: GVPRUTCPBVXLJT-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) is a phenolic ester synthesized via esterification of 4-methoxybenzoic acid derivatives. Its structure features a hydroxyl group on the phenyl ring and a methoxy-substituted benzoate ester (Figure 1), contributing to its unique physicochemical properties. The compound is typically obtained in moderate yields (~41.2%) and exhibits a melting point of 160.7°C, as confirmed by IR spectroscopy (C=O stretch at 1711 cm⁻¹, -OH at 3441 cm⁻¹) . It is part of a homologous series of esters with varying alkoxy chain lengths (e.g., ethoxy, propoxy), which are studied for their phase transition behaviors and structural characteristics in materials science .

Properties

CAS No.

28099-28-7

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(4-hydroxyphenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9,15H,1H3

InChI Key

GVPRUTCPBVXLJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Esters

Compound Yield (%) m.p. (°C) IR C=O (cm⁻¹) IR -OH (cm⁻¹)
4-Hydroxyphenyl benzoate 46.2 167.4 1714 3455
This compound 41.2 160.7 1711 3441
4-Hydroxyphenyl 4-ethoxybenzoate 43.9 165.9 1700 3368

Substituted Benzoate Esters

Methyl 4-Methoxybenzoate

Methyl 4-methoxybenzoate (methyl anisate) shares the methoxybenzoate backbone but lacks the hydroxyphenyl group. It is widely used as a pharmaceutical intermediate and flavoring agent due to its fruity odor .

Ethyl 4-Methoxybenzoate

Ethyl 4-methoxybenzoate (ethyl anisate) features an ethyl ester group instead of hydroxyphenyl. It has a sweet, anise-like odor and is used in fragrances. Its molecular weight (180.2 g/mol) and liquid state contrast with 1C2B-OH’s crystalline solid form .

4-Pentylphenyl 4-Methoxybenzoate

This derivative substitutes the hydroxyphenyl group with a pentylphenyl chain, resulting in a pale yellow crystalline powder.

Thermal and Functional Differences

  • Thermal Stability : 1C2B-OH’s melting point (160.7°C) is lower than OC2B-OH (167.4°C) due to reduced hydrogen bonding from methoxy substitution .
  • Solubility : The hydroxyphenyl group in 1C2B-OH enhances polarity compared to alkyl esters (e.g., ethyl anisate), impacting solubility in organic vs. aqueous media.

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